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Abstract

This technical guide provides an in-depth overview of Transmembrane Protein 163
(TMEM163), a recently identified zinc efflux transporter. Initially characterized as synaptic
vesicle protein 31 (SV31), a growing body of evidence has solidified its role in maintaining
intracellular zinc homeostasis. This document details the biochemical and functional
characteristics of TMEM163, comprehensive experimental protocols for its study, and its
emerging role in various physiological and pathological processes. The information presented
herein is intended to serve as a valuable resource for researchers in academia and industry
engaged in the study of ion transport, cellular signaling, and drug development targeting zinc-
related pathways.

Introduction to TMEM163

Transmembrane Protein 163 (TMEM163) is a 31.5 kDa protein that has been characterized as
a zinc efflux transporter, playing a crucial role in maintaining intracellular zinc homeostasis.[1]
[2] Initially identified in rat brain synaptosomes and named synaptic vesicle 31 (SV31), it is now
recognized as a new member of the Cation Diffusion Facilitator (CDF) protein superfamily, with
proposals to officially name it ZNT11 (SLC30A11).[3][4] TMEM163 is predicted to have six
transmembrane domains with intracellular amino and carboxyl termini and is known to form
functional homodimers.[1] It binds divalent cations, showing a preference for zinc and nickel
over copper.[1]
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The subcellular localization of TMEM163 is diverse, with reports of its presence in the plasma
membrane, lysosomes, early endosomes, synaptic vesicles, and other vesicular compartments.
[1][3] This widespread distribution suggests its involvement in a variety of cellular processes.
Indeed, TMEM163 has been implicated in insulin secretion, the biogenesis of platelet dense
granules, and the modulation of P2X purinoceptors.[1][5] Dysregulation of TMEM163 function
has been linked to several human diseases, including Type 2 Diabetes, Mucolipidosis type 1V,
and hypomyelinating leukodystrophy, highlighting its importance as a potential therapeutic
target.[1][6][7]

Quantitative Data on TMEM163 Function

The function of TMEM163 as a zinc efflux transporter has been quantified through various
experimental approaches. The following tables summarize the key quantitative data available in
the literature.

Table 1: Kinetic Parameters of TMEM163-Mediated Zinc Efflux

Cell
Parameter Value Method Reference
TypelSystem
Radionuclide
Apparent Km (for
8 uM Hela cells 65Zn efflux [8]
Zn2+)
assay
Table 2: lon Selectivity of TMEM163
lon Binding/Transport Notes Reference
Primary transported
Zn2+ Strong [11[2]
substrate
Ni2+ Strong Binds with high affinity — [1]
Binds with lower
Cu2+ Weak affinity compared to [1]

Zn2+ and Ni2+
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Table 3: Cellular Zinc Level Modulation by TMEM163

] Effect on
Experimental
. Intracellular Cell Type Method Reference
Condition .
Zinc
Fluorescent zinc
o indicators
TMEM163 Significant HelLa, HEK-293 ]
) ) (FluoZin-3, [319]
Overexpression reduction cells
Newport Green),
65Zn
TMEM163 Elevated MING cells, HEK-  Fluorescent zinc (]
Knockdown intracellular zinc 293 cells indicators
Higher Platelets from
TMEM163 _ _ _
intracellular zinc Tmem163-KO FluoZin-3 AM [5]
Knockout ) .
accumulation mice
] Influences
Co-expression ) )
intracellular zinc HEK-293 cells [3]

with TRPML1

homeostasis

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize

TMEM163 as a zinc efflux transporter.

Zinc Efflux Assay using Fluorescent Indicators

This protocol is adapted from studies demonstrating TMEM163-mediated zinc efflux in cultured

cells using the membrane-impermeant dye FluoZin-3 and the membrane-permeant dye
Newport Green.[3][10]

3.1.1. Materials

e HEK-293 or Hela cells

« TMEM163 expression vector (e.g., pPCMV6-TMEM163)
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Control vector (e.g., pPCMV6-empty)

Lipofectamine 2000 or similar transfection reagent

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
Phosphate-Buffered Saline (PBS)

Hanks' Balanced Salt Solution (HBSS)

FluoZin-3, AM ester (for intracellular measurements) or FluoZin-3, salt form (for extracellular
measurements)

Newport Green DCF diacetate

TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine)
Pyrithione

ZnCl2

96-well black, clear-bottom plates

Fluorescence plate reader

3.1.2. Cell Culture and Transfection

Seed HEK-293 or Hela cells in a 96-well black, clear-bottom plate at a density of 5 x 104
cells/well.

Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

Transfect cells with the TMEM163 expression vector or control vector using a suitable
transfection reagent according to the manufacturer's protocol.

Incubate the cells for 24-48 hours post-transfection to allow for protein expression.

3.1.3. Zinc Loading
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e Wash the cells twice with HBSS.

e Prepare a zinc loading solution of 50 uM ZnClI2 and 5 pM pyrithione in HBSS.

 Incubate the cells with the zinc loading solution for 10 minutes at 37°C.

3.1.4. Zinc Efflux Measurement

e Method A: Intracellular Zinc Measurement with FluoZin-3, AM or Newport Green
o Wash the cells three times with HBSS to remove the loading solution.

o Load the cells with 5 uM FluoZin-3, AM or 5 uM Newport Green DCF diacetate in HBSS
for 30 minutes at 37°C.

o Wash the cells three times with HBSS to remove excess dye.
o Add 100 pL of HBSS to each well.

o Measure the fluorescence intensity at appropriate excitation/emission wavelengths
(FluoZin-3: 494/516 nm; Newport Green: 505/530 nm) over time (e.g., every 2 minutes for
30 minutes) using a fluorescence plate reader.

o As a control for zinc-specific fluorescence, add 50 uM TPEN at the end of the experiment
to chelate intracellular zinc and confirm signal quenching.

e Method B: Extracellular Zinc Measurement with FluoZin-3 (salt form)
o After zinc loading, wash the cells three times with HBSS.
o Add 100 pL of HBSS containing 1 uM FluoZin-3 (salt form) to each well.

o Measure the increase in extracellular fluorescence over time (e.g., every 2 minutes for 30
minutes) at an excitation/emission of 494/516 nm.

3.1.5. Data Analysis
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e Subtract the background fluorescence from wells with untransfected or control-transfected
cells.

» Normalize the fluorescence values to the initial reading (t=0) to represent the change in
intracellular or extracellular zinc concentration over time.

o Compare the rate of fluorescence change between TMEM163-expressing cells and control
cells. A faster decrease in intracellular fluorescence or a faster increase in extracellular
fluorescence in TMEM163-expressing cells indicates zinc efflux activity.

Radionuclide 65Zn Efflux Assay

This method provides a direct and highly sensitive measurement of zinc transport.[3][8]

3.2.1. Materials

HelLa cells stably expressing TMEM163 or a control vector
o 12-well cell culture plates

o DMEM with 10% FBS

e HBSS

e 65ZnCI2 (specific activity ~1-5 mCi/mg)

» Non-radioactive ZnCl2

« Scintillation cocktall

 Scintillation counter

3.2.2. Procedure

o Seed Hela cells stably expressing TMEM163 or control vector in 12-well plates and grow to
confluence.

¢ Wash the cells twice with HBSS.
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 Incubate the cells in HBSS containing 1 pCi/mL 65ZnCl2 and 10 uM non-radioactive ZnCI2
for 1 hour at 37°C to load the cells with radioactive zinc.

» To initiate the efflux measurement, rapidly wash the cells four times with ice-cold HBSS to
remove extracellular 65Zn.

e Add 1 mL of fresh, pre-warmed HBSS to each well.

e At various time points (e.g., 0, 5, 10, 15, 30 minutes), collect the entire volume of the efflux
buffer (supernatant) and replace it with 1 mL of fresh HBSS.

e Atthe end of the experiment, lyse the cells in each well with 1 mL of 0.1 M NaOH.

o Measure the radioactivity in the collected efflux buffer samples and the cell lysates using a
scintillation counter.

3.2.3. Data Analysis

o Calculate the total amount of 65Zn taken up by the cells (sum of radioactivity in all efflux
samples and the final cell lysate).

o Express the amount of 65Zn remaining in the cells at each time point as a percentage of the
initial total uptake.

» Plot the percentage of 65Zn remaining in the cells against time.

o Compare the efflux rate between TMEM163-expressing cells and control cells. A faster
decrease in intracellular 65Zn indicates enhanced zinc efflux.

» Kinetic parameters such as the apparent Km can be determined by performing the assay
with varying concentrations of non-radioactive ZnCI2 in the loading buffer.[3]

Co-Immunoprecipitation (Co-IP) to Demonstrate Protein
Interactions

This protocol is designed to verify the interaction of TMEM163 with other proteins, such as
TRPML1 or members of the ZnT family.[11][12]
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3.3.1. Materials

HEK-293T cells
Expression vectors for tagged proteins (e.g., TMEM163-FLAG, TRPML1-HA, ZnT-V5)
Transfection reagent

Lysis buffer (e.g., 50 mM Tris-HCI pH 7.4, 150 mM NacCl, 1 mM EDTA, 1% Triton X-100, and
protease inhibitor cocktail)

Anti-FLAG antibody (for immunoprecipitation)

Anti-HA or Anti-V5 antibody (for Western blotting)
Protein A/G agarose beads

Wash buffer (e.g., Lysis buffer with 0.1% Triton X-100)

SDS-PAGE gels and Western blotting apparatus

3.3.2. Procedure

Co-transfect HEK-293T cells with expression vectors for the tagged proteins of interest.

After 48 hours, lyse the cells in ice-cold lysis buffer.

Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

Pre-clear the lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.

Incubate a portion of the pre-cleared lysate with an antibody against one of the protein tags
(e.g., anti-FLAG) overnight at 4°C with gentle rotation.

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

Wash the beads three to five times with ice-cold wash buffer.

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
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e Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against
the other protein's tag (e.g., anti-HA or anti-V5).

3.3.3. Data Analysis

e Aband corresponding to the co-immunoprecipitated protein in the Western blot analysis
indicates an interaction between the two proteins. Controls, such as single-transfections and
immunoprecipitation with an isotype control antibody, are essential to confirm the specificity
of the interaction.

Signaling Pathways and Functional Relationships

TMEM163 is involved in several key cellular pathways, primarily centered around zinc
homeostasis and its downstream effects.

TMEM163 in Cellular Zinc Homeostasis

TMEM163 acts as a zinc efflux transporter, moving zinc from the cytoplasm to the extracellular
space or into intracellular vesicles. This function is critical for preventing zinc toxicity and for
maintaining the precise zinc concentrations required for various enzymatic and signaling
functions.
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Caption: TMEM163-mediated zinc efflux and sequestration.
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Interaction with TRPML1 and Role in Mucolipidosis Type
IV

TMEM163 interacts with the lysosomal cation channel TRPMLL1.[1][3] This interaction is
thought to be important for regulating lysosomal zinc levels. In Mucolipidosis type IV (MLIV), a
lysosomal storage disorder caused by mutations in the MCOLN1 gene encoding TRPML1,
there is an abnormal accumulation of zinc in lysosomes. The reduced expression or
dysfunction of TMEM163 in MLIV may contribute to this pathological zinc overload.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7926707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7926707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5517152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5517152/
https://pubmed.ncbi.nlm.nih.gov/25130899/
https://pubmed.ncbi.nlm.nih.gov/25130899/
https://www.researchgate.net/publication/342019932_Protocol_for_Quantifying_Zinc_Flux_in_Cultured_Cells_using_Fluorescent_Indicators
https://www.abcam.com/en-us/targets/tmem163/2991
https://www.biorxiv.org/content/10.1101/2022.07.07.499096v1.full.pdf
https://www.biorxiv.org/content/10.1101/2022.07.07.499096v1.full-text
https://pubmed.ncbi.nlm.nih.gov/33670071/
https://pubmed.ncbi.nlm.nih.gov/33670071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6864316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9530847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9530847/
https://escholarship.org/content/qt4bq5j5t7/qt4bq5j5t7.pdf
https://article.imrpress.com/bri/Landmark/articles/pdf/Landmark4546.pdf
https://www.benchchem.com/product/b13912447#tmem163-as-a-zinc-efflux-transporter
https://www.benchchem.com/product/b13912447#tmem163-as-a-zinc-efflux-transporter
https://www.benchchem.com/product/b13912447#tmem163-as-a-zinc-efflux-transporter
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13912447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory (TMEM163 Protein)

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/product/b13912447?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13912447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

